molecular formula C16H20N4O5S2 B2795991 ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899975-96-3

ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2795991
CAS No.: 899975-96-3
M. Wt: 412.48
InChI Key: CFGQIJJDZDGJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptors . Allosteric modulators bind to a site different from the active site and change the receptor’s response to stimuli. This compound enhances the activity of AMPA receptors, leading to increased synaptic transmission. It also acts as a PI3Kδ inhibitor , blocking the action of PI3Kδ and thereby inhibiting cell proliferation .

Biochemical Pathways

The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions, resulting in depolarization and an excitatory postsynaptic potential. The inhibition of PI3Kδ disrupts several downstream pathways involved in cell growth and proliferation .

Pharmacokinetics

The effectiveness of the compound at certain concentrations suggests it has sufficient bioavailability .

Result of Action

The modulation of AMPA receptors can have various effects depending on the location and context, potentially influencing cognitive processes such as learning and memory. The inhibition of PI3Kδ can lead to decreased cell proliferation, which is particularly relevant in the context of cancer .

Properties

IUPAC Name

ethyl 4-[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-2-25-16(22)20-9-7-19(8-10-20)14(21)11-26-15-17-12-5-3-4-6-13(12)27(23,24)18-15/h3-6H,2,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQIJJDZDGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.